molecular formula C17H21NO B2922015 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 2319850-90-1

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B2922015
CAS No.: 2319850-90-1
M. Wt: 255.361
InChI Key: AKUSMAMYHCTIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one involves multiple steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material containing the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereoselectivity .

Chemical Reactions Analysis

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one is unique due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids, such as tropine and tropinone, which share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and overall structure . These differences can lead to variations in their biological activities and applications.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-4-3-5-14(8-12)11-17(19)18-15-6-7-16(18)10-13(2)9-15/h3-5,8,15-16H,2,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUSMAMYHCTIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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